molecular formula C11H11N3O2 B2875341 2-[Methyl(quinazolin-4-yl)amino]acetic acid CAS No. 927969-38-8

2-[Methyl(quinazolin-4-yl)amino]acetic acid

Cat. No. B2875341
CAS RN: 927969-38-8
M. Wt: 217.228
InChI Key: VMRPOERBOGLZBB-UHFFFAOYSA-N
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Description

“2-[Methyl(quinazolin-4-yl)amino]acetic acid” is a solid compound with the empirical formula C11H11N3O2 and a molecular weight of 217.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of quinazolinone derivatives, which includes “2-[Methyl(quinazolin-4-yl)amino]acetic acid”, often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux .


Molecular Structure Analysis

The SMILES string of “2-[Methyl(quinazolin-4-yl)amino]acetic acid” is O=C(O)CN©C1=NC=NC2=CC=CC=C12 . This indicates the presence of a quinazolin-4-yl group attached to a methylamino group, which is further attached to an acetic acid group.


Chemical Reactions Analysis

Quinazolinone derivatives, including “2-[Methyl(quinazolin-4-yl)amino]acetic acid”, have been found to exhibit a diverse range of chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .


Physical And Chemical Properties Analysis

“2-[Methyl(quinazolin-4-yl)amino]acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.

Safety and Hazards

According to Sigma-Aldrich, “2-[Methyl(quinazolin-4-yl)amino]acetic acid” has a hazard classification of Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is also classified as a combustible solid .

Future Directions

The future directions for “2-[Methyl(quinazolin-4-yl)amino]acetic acid” and other quinazolinone derivatives could involve further exploration of their diverse biological properties. For instance, their potential as analgesic, anti-inflammatory, anticancer, and antimicrobial agents could be investigated further . Additionally, their synthesis methods could be optimized, and their chemical reactions could be studied in more detail .

Mechanism of Action

Target of Action

Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum antimicrobial activities . This suggests that the compound may interact with various targets in microbial cells, potentially including enzymes or receptors crucial for microbial growth and survival.

Mode of Action

Quinazolinone derivatives have been reported to inhibit the growth of gram-positive and gram-negative bacterial strains . This suggests that the compound may interfere with essential biological processes in these organisms, leading to their growth inhibition.

Biochemical Pathways

Given the broad-spectrum antimicrobial activity of quinazolinone derivatives , it is plausible that multiple biochemical pathways could be affected, potentially including those involved in cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given the reported antimicrobial activity of quinazolinone derivatives , it is likely that the compound exerts its effects by inhibiting the growth of microbial cells.

properties

IUPAC Name

2-[methyl(quinazolin-4-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRPOERBOGLZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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